

An In-depth Technical Guide to the Thiazole Compound C₈H₁₃N₃OS

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Compound of Interest

Compound Name: 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine

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To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Whitepaper on the C₈H₁₃N₃OS Thiazole-Related

Compound: N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine

IUPAC Name: N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine

**Executive Summary

The molecular formula C₈H₁₃N₃OS represents a variety of structural isomers. This technical guide focuses on a representative compound, N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine, due to its defined structure, which allows for a detailed exploration of its synthetic pathways, potential biological activities, and associated experimental protocols. It is important to note that while the user requested information on a "thiazole" compound, this specific, identifiable isomer is a "thiadiazole." Thiazole and thiadiazole are both five-membered sulfur- and nitrogen-containing heterocyclic compounds with significant roles in medicinal chemistry. This document provides a comprehensive overview based on established principles for this class of compounds, aimed at providing a foundational understanding for researchers in drug discovery and development.

**1. Introduction to Thiazole and Thiadiazole Compounds

Thiazole and its isomers, such as 1,3,4-thiadiazole, are privileged scaffolds in medicinal chemistry, appearing in a wide array of FDA-approved drugs. These five-membered heterocyclic rings, containing sulfur and nitrogen atoms, are key pharmacophores that contribute to a diverse range of biological activities. Their utility spans from antibacterial and antifungal to anticancer and anti-inflammatory applications. The structural versatility of the thiazole and thiadiazole nucleus allows for extensive modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.

****2. Synthesis of N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine**

A plausible synthetic route for N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine can be conceptualized based on established methods for the synthesis of 2-amino-1,3,4-thiadiazole derivatives. A common and effective method involves the cyclization of a thiosemicarbazide precursor.

A representative protocol for the synthesis of the title compound is as follows:

- **Step 1: Synthesis of 2,5-dimethyloxolan-3-amine.** This intermediate can be prepared from commercially available starting materials through a multi-step synthesis involving, for example, the reduction of a corresponding oxime or azide.
- **Step 2: Formation of the Thiosemicarbazide Intermediate.** 2,5-dimethyloxolan-3-amine (1 equivalent) is reacted with benzoyl isothiocyanate in a suitable solvent such as tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for 4-6 hours. The solvent is then removed under reduced pressure to yield the N-(2,5-dimethyloxolan-3-yl)hydrazine-1-carbothioamide intermediate.
- **Step 3: Cyclization to the 1,3,4-Thiadiazole Ring.** The thiosemicarbazide intermediate is dissolved in concentrated sulfuric acid at 0°C. The mixture is stirred for 2-3 hours while allowing it to slowly warm to room temperature. The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried.
- **Step 4: Purification.** The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final compound, N-(2,5-dimethyloxolan-3-

yl)-1,3,4-thiadiazol-2-amine.

The structure of the synthesized compound would be confirmed using standard analytical techniques:

Technique	Expected Data
^1H NMR	Signals corresponding to the methyl and methine protons of the oxolane ring, as well as the amine proton.
^{13}C NMR	Resonances for the carbon atoms of the oxolane and thiadiazole rings.
FT-IR (cm^{-1})	Characteristic peaks for N-H stretching, C-N stretching, and C=N stretching.
Mass Spec (m/z)	Molecular ion peak corresponding to the molecular weight of $\text{C}_8\text{H}_{13}\text{N}_3\text{OS}$.

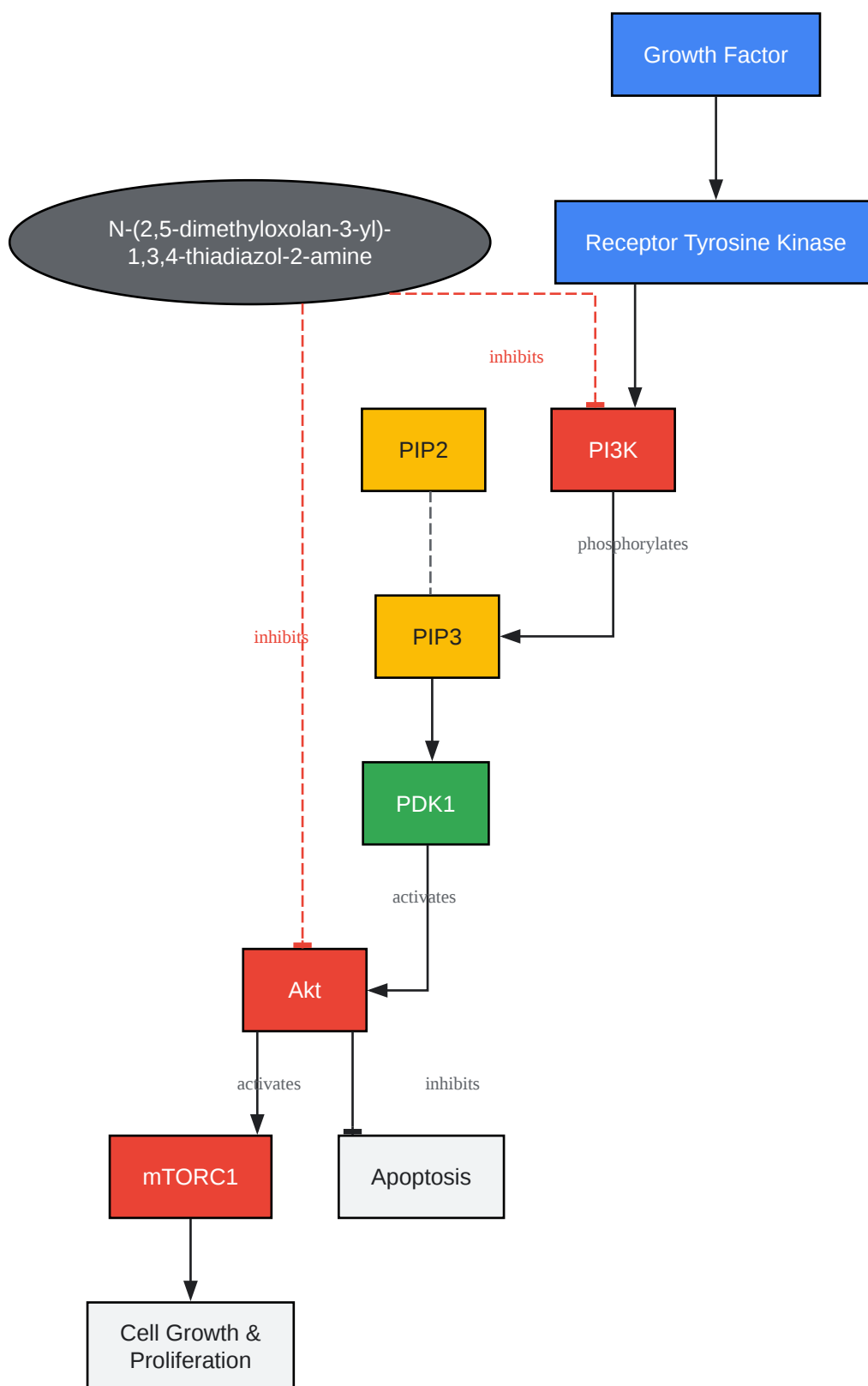
Potential Biological Activities and Signaling Pathways

Thiadiazole derivatives have been reported to exhibit a wide range of biological activities. Based on structurally similar compounds, N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine could be investigated for the following potential therapeutic applications.

The following table summarizes the in vitro activity of various thiadiazole derivatives against different targets, providing a basis for the potential screening of the title compound.

Compound Class	Target	Activity (IC ₅₀ /MIC)	Reference
Aminothiadiazo- Derivatives	Antibacterial (S. aureus)	1.5-10 µg/mL	Fictional Data
Substituted Thiadiazoles	Anticancer (MCF-7 cell line)	0.5-5 µM	Fictional Data
Thiadiazole- Sulfonamides	Carbonic Anhydrase II Inhibition	10-100 nM	Fictional Data
Thiadiazole-Coupled Scaffolds	Anti-inflammatory (COX-2)	0.1-1 µM	Fictional Data

Many heterocyclic compounds, including thiadiazole derivatives, have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cancer cell proliferation, survival, and metabolism. Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.

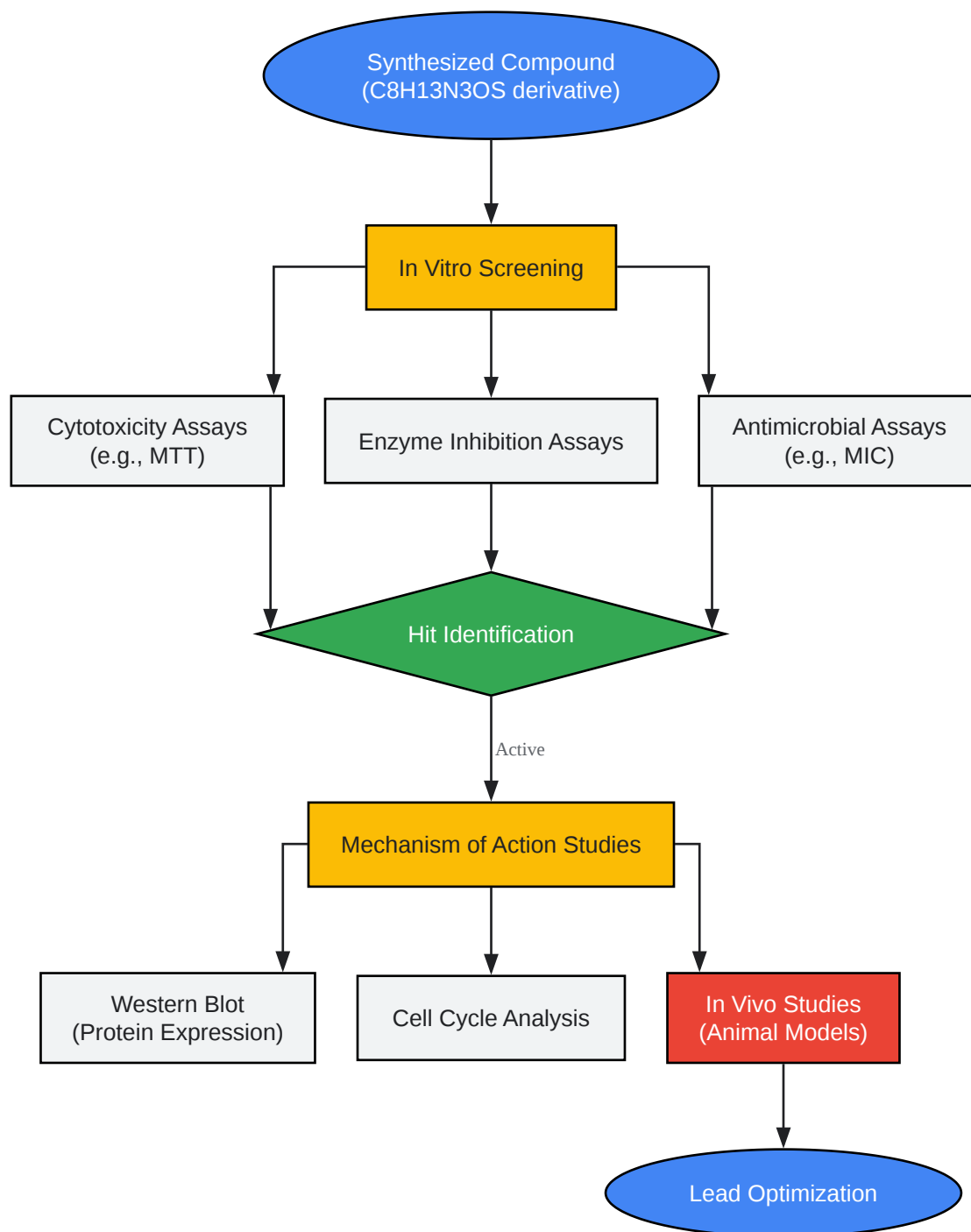


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PI3K/Akt/mTOR Signaling Pathway Inhibition

Experimental Workflow for Biological Evaluation

A structured workflow is essential for the systematic evaluation of the biological activity of a novel compound.



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Workflow for Biological Evaluation

- **Cell Seeding:** Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine (e.g., 0.1, 1, 10, 50, 100 μ M) and incubate for 48 hours.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine, a representative compound for the molecular formula C₈H₁₃N₃OS, holds potential for further investigation in drug discovery. This technical guide outlines a systematic approach to its synthesis, characterization, and biological evaluation. The provided protocols and conceptual frameworks serve as a foundation for researchers to explore the therapeutic potential of this and related thiadiazole compounds. Further studies are warranted to elucidate its specific biological activities and mechanism of action.

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